molecular formula C17H15N3O3S B11029702 N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide

Cat. No.: B11029702
M. Wt: 341.4 g/mol
InChI Key: RWYCMBNYVPKVBX-ZDUSSCGKSA-N
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Description

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzodiazepines fused with pyrrole and thiophene rings. This compound is of significant interest due to its potential pharmacological properties, including anxiolytic, hypnotic, and possibly antitumor activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate aminobenzophenone derivative with a suitable reagent to form the benzodiazepine core.

    Introduction of the Pyrrole Ring: The benzodiazepine core is then subjected to a cyclization reaction with a pyrrole derivative.

    Attachment of the Thiophene Ring: The final step involves the coupling of the benzodiazepine-pyrrole intermediate with a thiophene carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazepine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound’s benzodiazepine core suggests potential applications in neuroscience research, particularly in the study of anxiety and sleep disorders. Its interactions with GABA receptors could provide insights into the development of new anxiolytic or hypnotic drugs.

Medicine

Medically, the compound’s potential antitumor activity makes it a candidate for cancer research. Studies could focus on its ability to inhibit tumor growth or induce apoptosis in cancer cells.

Industry

In the industrial sector, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide likely involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to anxiolytic or hypnotic effects. Additionally, its potential antitumor activity could involve the inhibition of specific enzymes or signaling pathways critical for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and hypnotic properties.

    Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.

    Thiophene-2-carboxamide derivatives: Compounds with various pharmacological activities, including anti-inflammatory and anticancer properties.

Uniqueness

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide is unique due to its fused ring structure, combining benzodiazepine, pyrrole, and thiophene moieties. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H15N3O3S/c21-15-13-3-1-7-20(13)17(23)11-9-10(5-6-12(11)19-15)18-16(22)14-4-2-8-24-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,22)(H,19,21)/t13-/m0/s1

InChI Key

RWYCMBNYVPKVBX-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C1

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C1

Origin of Product

United States

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